2-benzylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
Description
2-Benzylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide is a heterocyclic compound featuring a fused thiazolo-benzothiazole core substituted with a 7-methyl group and an acetamide-linked benzylsulfanyl moiety. The benzylsulfanyl group may enhance lipophilicity, influencing bioavailability and target interactions, while the methyl substitution could modulate steric and electronic properties of the core heterocycle.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS3/c1-11-19-16-14(24-11)8-7-13-17(16)25-18(20-13)21-15(22)10-23-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTRXWPKXTUONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-benzylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide involves several steps. One common method includes the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various halogenating agents. Major products formed from these reactions include substituted thiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2-benzylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can inhibit the activity of specific enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide ()
- Core Structure : 1,3,4-Thiadiazole (C₂N₂S) vs. fused thiazolo-benzothiazole (C₉H₅N₂S₂).
- Substituents : Both share a benzylsulfanyl group, but the acetamide side chain in this compound terminates in a piperidinyl group, contrasting with the target compound’s 7-methyl-thiazolo-benzothiazole attachment.
- Biological Activity : 1,3,4-Thiadiazoles exhibit antihypertensive, anticonvulsant, and diuretic activities . The target compound’s benzothiazole core may confer distinct bioactivity, though specific data is unavailable.
M447-0472: N-(4-Ethylphenyl)-2-[3-oxo-8-(piperidin-1-yl)[1,3]thiazolo[5,4-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide ()
- Core Structure : Thiazolo-triazolo-pyrimidine (polycyclic system with N-rich rings) vs. the target’s sulfur-dominant fused benzothiazole.
- Substituents : A 4-ethylphenyl group and piperidinyl-oxo moiety contrast with the target’s benzylsulfanyl and 7-methyl groups.
- Molecular Weight : 437.52 g/mol (M447-0472) vs. estimated ~420–450 g/mol for the target compound (based on structural analogy).
Crystallographic and Computational Insights
- Structural Validation : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement, as seen in ’s crystal structure determination . The target compound’s structure would likely undergo similar validation protocols .
- Intermolecular Interactions : ’s compound forms N–H···N hydrogen bonds and C–H···O contacts, stabilizing its crystal packing. The target’s benzothiazole core may exhibit π-π stacking or S···S interactions, though further data is needed.
Comparative Data Table
Biological Activity
The compound 2-benzylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide belongs to a class of benzothiazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. The synthesis methods, mechanisms of action, and relevant case studies will also be discussed.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzyl sulfanyl group attached to a thiazole and benzothiazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives as anticancer agents. For instance, a study evaluated the effects of various benzothiazole compounds on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The findings indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation. The compound demonstrated significant apoptosis-promoting effects at concentrations ranging from 1 to 4 μM, similar to established anticancer agents .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in modulating inflammatory responses. Research has indicated that benzothiazole derivatives can reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.
- Research Findings : In vitro assays using RAW264.7 mouse monocyte macrophages revealed that treatment with the compound led to a marked decrease in these cytokines, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial membranes and inhibit growth.
- Case Studies : Several studies have reported that related benzothiazole compounds exhibit significant antibacterial activity against a range of pathogens. For example, compounds derived from benzothiazole were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to standard antibiotics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed for structural characterization.
| Synthesis Step | Reagents | Yield |
|---|---|---|
| Step 1 | Benzothiazole derivative + benzyl sulfide | 60% |
| Step 2 | Acetic anhydride + amine | 70% |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-benzylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide, and how are reaction conditions optimized?
- Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazolo[5,4-e][1,3]benzothiazole core via cyclization of substituted thioureas or thioamides under acidic or basic conditions.
- Step 2 : Introduction of the benzylsulfanyl group via nucleophilic substitution or thiol-alkyne/alkene coupling.
- Step 3 : Acetamide functionalization using activated carboxylic acid derivatives (e.g., acid chlorides) in polar aprotic solvents like DMF or dichloromethane.
- Optimization : Temperature (60–100°C), solvent choice (DMF for solubility), and catalysts (e.g., DMAP for acylation) are critical. Reaction progress is monitored via TLC (chloroform:methanol 7:3) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Answer :
- 1H/13C NMR : Confirms regiochemistry of the thiazolo-benzothiazole core and benzylsulfanyl substitution (e.g., aromatic proton splitting patterns).
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., expected [M+H]+ peak).
- IR Spectroscopy : Identifies key functional groups (C=O stretch ~1650–1700 cm⁻¹ for acetamide).
- HPLC-PDA : Assesses purity (>95% threshold for pharmacological studies) .
Q. What preliminary biological screening models are suitable for evaluating this compound’s bioactivity?
- Answer : Initial screens include:
- Antimicrobial Assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC values.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates.
- Structural analogs with benzothiazole moieties show IC50 values in the µM range .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?
- Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and membrane permeability (Caco-2 assay). Poor bioavailability often explains in vitro-in vivo discrepancies.
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound.
- Structural Analog Comparison : Test derivatives with modified sulfanyl or acetamide groups to improve metabolic stability .
Q. What computational strategies are recommended for predicting target interactions and optimizing binding affinity?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like EGFR or COX-2. Focus on hydrogen bonding with the acetamide group and π-π stacking with the benzothiazole core.
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzylsulfanyl moiety) to predict IC50 trends .
Q. How can Design of Experiments (DoE) improve the scalability of this compound’s synthesis?
- Answer :
- Factor Screening : Use Plackett-Burman design to identify critical variables (e.g., solvent ratio, catalyst loading).
- Response Surface Methodology (RSM) : Optimize yield and purity via central composite design. For example, a 3-level RSM for reaction time (4–8 hrs) and temperature (70–90°C).
- Continuous Flow Chemistry : Transition from batch to flow reactors (e.g., microfluidic systems) to enhance mixing and heat transfer, reducing side reactions .
Q. What strategies mitigate toxicity risks identified in preclinical studies?
- Answer :
- Proteomics Profiling : Identify off-target interactions using affinity pull-down assays combined with mass spectrometry.
- Structural Simplification : Remove or replace the benzylsulfanyl group if it correlates with hepatotoxicity (e.g., substitute with pyridylsulfanyl).
- Prodrug Design : Mask the acetamide group with enzymatically cleavable linkers (e.g., esterase-sensitive moieties) to reduce acute toxicity .
Methodological Notes
- Data Contradictions : Discrepancies in bioactivity between structural analogs (e.g., fluorophenyl vs. methyl substitutions) may arise from differences in electron-withdrawing/donating effects, requiring DFT calculations to rationalize .
- Advanced Characterization : X-ray crystallography can resolve ambiguities in regiochemistry (e.g., thiazolo[5,4-e] vs. [4,5-g] isomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
